tert-butyl 4-(benzyloxy)-3-oxobutanoate
Overview
Description
tert-butyl 4-(benzyloxy)-3-oxobutanoate is a versatile chemical compound known for its diverse applications in various fields. This compound belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that compounds of this nature are often used in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 3-oxo-4-(phenylmethoxy)-1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(benzyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
tert-butyl 4-(benzyloxy)-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: As fenofibrate, it is used to manage dyslipidemia and reduce the risk of cardiovascular diseases.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate used to lower lipid levels.
Gemfibrozil: A fibrate that also targets lipid metabolism.
Bezafibrate: A fibrate with similar lipid-lowering effects.
Uniqueness
tert-butyl 4-(benzyloxy)-3-oxobutanoate is unique due to its specific molecular structure, which allows it to effectively activate PPARs and modulate lipid metabolism. Its efficacy in reducing triglycerides and increasing HDL cholesterol makes it a valuable compound in the treatment of dyslipidemia and related conditions.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-phenylmethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSIYAFJRYQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476265 | |
Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95967-46-7 | |
Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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